2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a quinoline moiety fused with an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiprotozoal agent.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of protozoa by binding to their DNA . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline structure.
Chimanine: Another quinoline-based compound with antiprotozoal activity.
Cryptolepine: A natural alkaloid with antimicrobial properties.
Uniqueness
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to its fused indene-dione structure, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
95378-74-8 |
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Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(6,7-dimethylquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H15NO2/c1-11-9-13-7-8-16(21-17(13)10-12(11)2)18-19(22)14-5-3-4-6-15(14)20(18)23/h3-10,18H,1-2H3 |
InChI Key |
ASJNRJHXNHEYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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